molecular formula C14H16ClF2NO3 B2774413 2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one CAS No. 2411249-75-5

2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one

Cat. No.: B2774413
CAS No.: 2411249-75-5
M. Wt: 319.73
InChI Key: MBPWQQYFUUHHMX-UHFFFAOYSA-N
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Description

2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one is a synthetic organic compound that features a morpholine ring, a chlorinated propanone, and a difluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one typically involves multiple steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.

    Attachment of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where 3,4-difluorophenol reacts with an appropriate halogenated precursor.

    Chlorination and Propanone Formation: The final step involves the chlorination of the propanone moiety and its attachment to the morpholine ring through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential in creating advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites, thereby modulating their biological activities. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • 1-Chloro-2,4-difluorobenzene
  • 1,3-Dibromo-2-chloro-5-fluorobenzene

Uniqueness

2-Chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and difluorophenoxy group make it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic and pharmacodynamic profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-1-[2-[(3,4-difluorophenoxy)methyl]morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF2NO3/c1-9(15)14(19)18-4-5-20-11(7-18)8-21-10-2-3-12(16)13(17)6-10/h2-3,6,9,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPWQQYFUUHHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC(C1)COC2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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